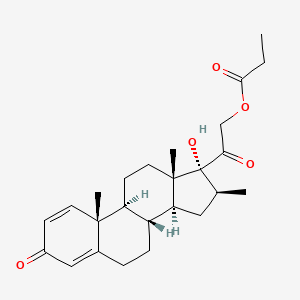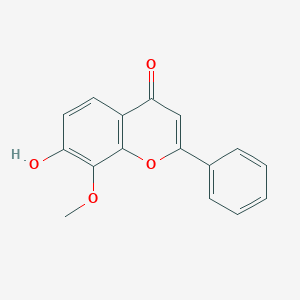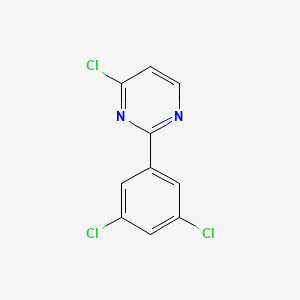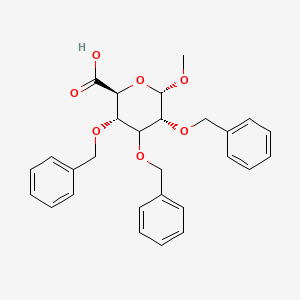![molecular formula C14H11BN2O2S B13442742 [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is a boronic acid derivative that features a pyridine ring, a thiazole ring, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as 1,4-dioxane at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
化学反应分析
Types of Reactions
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology and Medicine
Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the design of therapeutic agents for diseases such as cancer and diabetes .
Industry
In industry, this compound can be used in the development of new materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the case of drug applications .
相似化合物的比较
Similar Compounds
Similar compounds to [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid include other boronic acid derivatives and heterocyclic compounds such as:
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
- [3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole]
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a pyridine and thiazole ring. This structure provides it with unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C14H11BN2O2S |
|---|---|
分子量 |
282.1 g/mol |
IUPAC 名称 |
[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BN2O2S/c18-15(19)12-5-3-10(4-6-12)13-9-20-14(17-13)11-2-1-7-16-8-11/h1-9,18-19H |
InChI 键 |
BRRUQLJIXNIGPZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)



![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)



